![molecular formula C14H23N3O2S B7517462 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)
2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine, also known as CHEPy, is a chemical compound that has been extensively studied for its potential applications in scientific research. CHEPy is a sulfonamide-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research contexts.
Mechanism of Action
The exact mechanism of action of 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. This inhibition can lead to a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine has been shown to exhibit anti-inflammatory activity, making it a potential candidate for use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine in scientific research is its ability to exhibit potent activity at relatively low concentrations. Additionally, 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine is relatively easy to synthesize and purify, making it a convenient compound for use in laboratory experiments. However, one limitation of using 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine in research is its relatively narrow range of applications. While 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine has shown promise in the treatment of cancer and inflammatory diseases, its potential applications in other areas of research are limited.
Future Directions
There are several potential directions for future research on 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine. One area of research that holds promise is the development of novel therapeutic agents based on 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine. Additionally, further research is needed to fully understand the mechanism of action of 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine and to identify potential applications in other areas of research. Finally, future research could focus on the development of more efficient synthesis methods for 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine, which could make it more accessible to researchers.
Synthesis Methods
The synthesis of 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine typically involves the reaction of 2-chloroethylpyridine with cyclohexylmethylsulfamide in the presence of a base catalyst. This reaction results in the formation of 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine, which can then be purified using a variety of methods, including recrystallization and column chromatography.
Scientific Research Applications
2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine has been studied extensively for its potential applications in scientific research. One area of research where 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine has shown promise is in the development of novel therapeutic agents for the treatment of various diseases. For example, 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine has been shown to exhibit potent antitumor activity in a variety of cancer cell lines, making it a potential candidate for use in cancer therapy.
properties
IUPAC Name |
2-[2-[[cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-17(14-8-3-2-4-9-14)20(18,19)16-12-10-13-7-5-6-11-15-13/h5-7,11,14,16H,2-4,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQULYLYIMAWHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)NCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
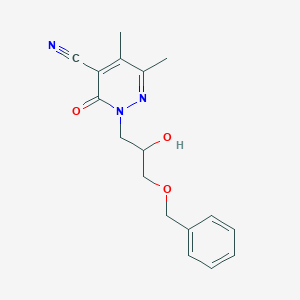
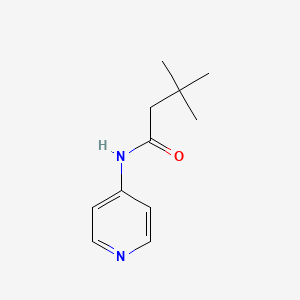

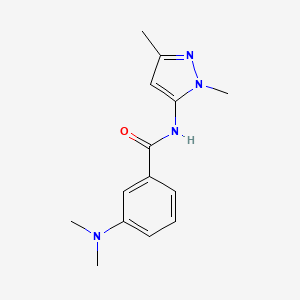
![[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517430.png)
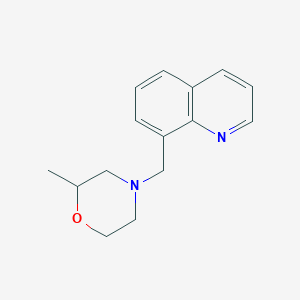

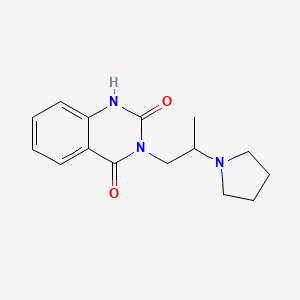
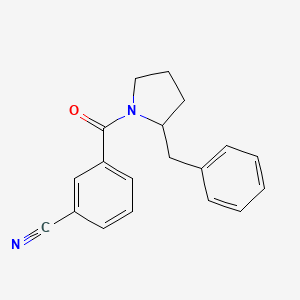
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517468.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)
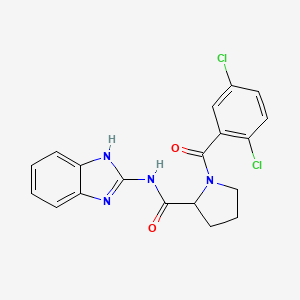
![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1-methylsulfonylpiperidin-4-yl)acetamide](/img/structure/B7517485.png)